molecular formula C14H16N2S2 B5725140 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B5725140
M. Wt: 276.4 g/mol
InChI Key: XUZWOZKFEMGGGC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea is a thiourea derivative characterized by a 2,4-dimethylphenyl group and a thiophen-2-ylmethyl substituent attached to the thiourea core (-N-C(=S)-N-). The compound combines aromatic and heterocyclic moieties, which are known to influence its physicochemical and biological properties. Thiourea derivatives are synthesized via nucleophilic substitution reactions between isothiocyanates and amines , a method that ensures high yield and functional group integrity. Structural characterization typically employs spectroscopic techniques such as NMR, IR, and mass spectrometry .

The presence of the thiophene ring introduces sulfur-based electronic effects, while the 2,4-dimethylphenyl group contributes steric bulk and lipophilicity. These features make the compound a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWOZKFEMGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with thiophen-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiourea group undergoes hydrolysis under acidic or basic conditions to yield urea derivatives. For example:

  • Acidic Hydrolysis : Heating with aqueous HCl (6 M) at 80°C for 6–8 hours converts the thiourea to 1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea, releasing H₂S gas .

  • Basic Hydrolysis : Treatment with NaOH (10%) under reflux produces sodium sulfide (Na₂S) alongside the urea derivative .

Key Data :

ConditionProductYield (%)Reference
6 M HCl, 80°C, 8 h1-(2,4-Dimethylphenyl)urea derivative78
10% NaOH, refluxSodium sulfide + urea derivative65

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular or intermolecular pathways:

Complexation with Metal Ions

The thiourea sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes:

  • Cu(II) Complexes : Reacts with CuCl₂ in methanol to form a green complex with a proposed square-planar geometry .

  • Pd(II) Complexes : Coordination with Pd(OAc)₂ yields catalytically active species for cross-coupling reactions .

Key Data :

Metal SaltComplex ColorGeometryApplicationReference
CuCl₂GreenSquare-planarAntimicrobial studies
Pd(OAc)₂YellowTetrahedralSuzuki-Miyaura coupling

Oxidation Reactions

Controlled oxidation with bromate (BrO₃⁻) in acidic medium produces sulfonic acid derivatives. The reaction proceeds via radical intermediates, as evidenced by trapping experiments :
Thiourea+BrO3Sulfonic acid+Br\text{Thiourea} + \text{BrO}_3^- \rightarrow \text{Sulfonic acid} + \text{Br}^-

Key Data :

Oxidizing AgentProductConditionsYield (%)Reference
KBrO₃ (0.1 M)Sulfonic acid derivativeH₂SO₄, 25°C, 12 h58

Nucleophilic Substitution

The NH groups undergo alkylation or acylation:

  • Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ yields S- or N-methylated products, depending on stoichiometry .

  • Acylation : Reaction with acetyl chloride produces 1-acyl-3-(thiophen-2-ylmethyl)thiourea derivatives .

Key Data :

ReagentProduct TypeSite of SubstitutionYield (%)Reference
CH₃IS-Methylated thioureaSulfur65
AcCl1-Acetylthiourea derivativeNitrogen82

Photochemical Reactions

Under visible light (3 W blue LED), the compound participates in cyclodesulfurization reactions, forming benzimidazole derivatives. The mechanism involves singlet oxygen-mediated sulfur extrusion .

Key Data :

Light SourceProductReaction TimeYield (%)Reference
3 W Blue LEDBenzimidazole derivative24 h81

Condensation with Carbonyl Compounds

Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which can further cyclize into thiadiazoles :
Thiourea+RCHOSchiff baseThiadiazole\text{Thiourea} + \text{RCHO} \rightarrow \text{Schiff base} \rightarrow \text{Thiadiazole}

Key Data :

AldehydeProductCatalystYield (%)Reference
Benzaldehyde1,3,4-Thiadiazole derivativeAcOH68

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. In particular, 1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae55 µg/mL

These findings indicate that the compound shows comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

Thiourea derivatives have also been explored for their anticancer potential. In vitro studies have shown that 1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)1.29
A549 (Lung Cancer)1.26
HeLa (Cervical Cancer)2.96

These results suggest a promising avenue for developing new cancer therapeutics based on this compound .

Medicinal Chemistry

The unique structure of 1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea allows it to interact with biological macromolecules effectively. The thiourea group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This property makes it a candidate for drug development, especially in targeting specific pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The phenyl and thiophenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The thiophen-2-ylmethyl group in the target compound distinguishes it from simpler alkyl or phenyl derivatives, enhancing electronic delocalization and steric effects .
  • Hydrophilic substituents (e.g., hydroxypropyl in C12H18N2OS) improve aqueous solubility, whereas lipophilic groups (e.g., 2,4-dimethylphenyl) favor membrane permeability .

Key Observations :

  • The thiophen-2-ylmethyl group may enhance binding to sulfur-rich enzymatic pockets, a trait less pronounced in phenyl- or alkyl-substituted analogs .
  • Chlorine and trifluoromethyl substituents improve bioactivity by increasing electronegativity and resistance to metabolic degradation .
  • Indole-containing thioureas (e.g., C18H19N3S) show promise in targeting serotonin receptors, whereas the target compound’s thiophene moiety may favor interactions with cytochrome P450 enzymes .

Biological Activity

1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological effects, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a thiourea functional group, which is significant due to its ability to form hydrogen bonds and its reactivity with various biological targets. The presence of the 2,4-dimethylphenyl and thiophen-2-ylmethyl moieties enhances its potential bioactivity through electronic and steric effects.

Antiviral Activity

Thiourea derivatives have been reported to exhibit antiviral properties against several viruses. For instance, compounds similar to 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea showed significant antiviral activity against Murine norovirus and Chikungunya virus with EC50 values indicating effective inhibition at low concentrations (higher than 0.3 µM) .

Anticancer Activity

Research indicates that thioureas can inhibit cancer cell proliferation across various cell lines. The compound was evaluated against several cancer cell lines including PC-3 (prostate), A549 (lung), HeLa (cervical), and MCF-7 (breast). Results showed over 61% inhibition in proliferation rates across these lines, suggesting potent anticancer activity . Specific IC50 values reported for related thiourea compounds ranged from 3 to 14 µM against human leukemia cell lines, indicating strong potential for therapeutic applications .

Antibacterial Activity

The antibacterial efficacy of thioureas has been documented extensively. In studies, derivatives similar to our compound demonstrated significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 50 µg/mL . The structural variations in thioureas contribute to their effectiveness against bacterial strains.

Anti-inflammatory Activity

Thioureas have also shown promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Data Summary

Activity Tested Cell Lines / Organisms EC50 / IC50 Values Reference
AntiviralMurine norovirus>0.3 µM
AnticancerPC-3, A549, HeLa, MCF-73 - 14 µM
AntibacterialStaphylococcus aureus, E. coli<50 µg/mL
Anti-inflammatoryVarious human cell linesNot specified

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral properties of various thiourea derivatives against Chikungunya virus. The results indicated that compounds with similar structural features to 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea exhibited promising antiviral activities with low cytotoxicity .
  • Anticancer Potential : Another investigation focused on the anticancer properties of thioureas in treating prostate cancer. The compound demonstrated significant inhibition of cell growth in vitro, supporting its potential application in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2,4-dimethylphenyl isothiocyanate with thiophen-2-ylmethylamine. Evidence from analogous thiourea syntheses (e.g., 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea) suggests using acetone as a solvent under reflux for 1–2 hours, followed by acidified aqueous workup and recrystallization from methanol/dichloromethane . Optimization involves adjusting stoichiometry (1:1 molar ratio), reaction temperature (50–60°C), and solvent polarity to maximize yield (>90%). Purity is confirmed via melting point analysis and HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this thiourea derivative?

  • Methodological Answer :

  • 1H/13C NMR : The thiourea moiety (-NH-CS-NH-) shows characteristic downfield NH protons (δ 9.5–10.5 ppm) and thiocarbonyl carbon (δ ~180 ppm). Aromatic protons from the 2,4-dimethylphenyl and thiophene groups appear at δ 6.5–7.5 ppm .
  • IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H stretching).
  • Mass Spectrometry : Molecular ion peak at m/z 256.1034 (calculated for C₁₅H₁₆N₂S) with fragmentation patterns confirming substituent groups .

Q. What are the preliminary biological screening protocols for assessing antimicrobial or antitumor activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to controls like ampicillin .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., MCF-7, Jurkat) at 10–100 µM concentrations. Structural analogs with 2,4-dimethylphenyl groups have shown IC₅₀ values <50 µM, suggesting similar scaffolds may exhibit cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure and intramolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are processed via SHELXT for structure solution and SHELXL for refinement . Key parameters include:

  • Torsion angles : Dihedral angles between aromatic rings (e.g., 2,4-dimethylphenyl vs. thiophene) typically range 50–80°, indicating non-planarity .
  • Hydrogen bonding : Intramolecular N-H···S interactions (2.8–3.0 Å) stabilize the thiourea core. Intermolecular N-H···π or C-H···S bonds form 3D networks .

Q. What strategies are used to analyze structure-activity relationships (SAR) for thiourea derivatives in pharmacological contexts?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance bioactivity, as seen in antitumor benzyl urea derivatives .
  • Scaffold Hybridization : Replace thiophen-2-ylmethyl with other heterocycles (e.g., pyridyl) to modulate solubility and target affinity.
  • 3D-QSAR Models : Use software like Schrödinger Maestro to correlate steric/electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values from screening data .

Q. How can discrepancies in bioactivity data across studies be systematically addressed?

  • Methodological Answer :

  • Cross-Validation : Replicate assays using standardized protocols (e.g., identical cell lines, incubation times).
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain reduced in vivo efficacy.
  • Synchrotron Data : Re-refine crystallographic models (e.g., using SHELXL with anisotropic displacement parameters) to confirm structural accuracy .

Q. What computational approaches predict the compound’s solubility and toxicity profile?

  • Methodological Answer :

  • Solubility : Use COSMO-RS to estimate logS (≈-4.5 for thioureas) based on partition coefficients.
  • Toxicity : Run ProTox-II predictions for hepatotoxicity (CYP450 inhibition) and Ames mutagenicity. Structural alerts (e.g., thiocarbonyl group) may require in vitro genotoxicity assays .

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